molecular formula C21H16O4S B2927016 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate CAS No. 637746-73-7

5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate

Cat. No.: B2927016
CAS No.: 637746-73-7
M. Wt: 364.42
InChI Key: LELPXDCRWKGWEM-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate is a complex organic compound characterized by its unique structure, which includes a methoxy group, a thiophene ring, and a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the Knoevenagel condensation reaction, where a methoxy-substituted benzaldehyde is reacted with thiophene-2-carboxaldehyde in the presence of a base such as piperidine. The resulting product undergoes further reactions to introduce the benzoate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has shown potential as a bioactive compound in various biological assays, including antimicrobial and anticancer studies.

Medicine: Research is ongoing to explore its therapeutic properties, particularly in the treatment of inflammatory and infectious diseases.

Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.

  • Benzothiophene derivatives: These compounds contain a fused benzene and thiophene ring and are used in similar applications.

Uniqueness: 5-Methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl benzoate stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

[5-methoxy-2-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4S/c1-24-16-9-11-18(19(22)12-10-17-8-5-13-26-17)20(14-16)25-21(23)15-6-3-2-4-7-15/h2-14H,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELPXDCRWKGWEM-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CS2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CS2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.